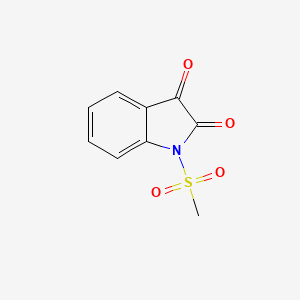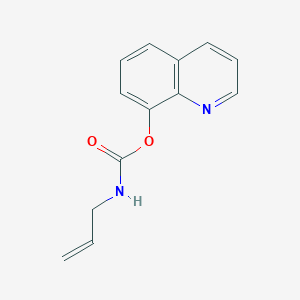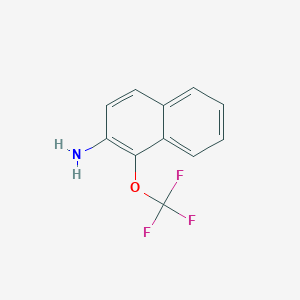
((1,3-Dihydroisobenzofuran-5-yl)methoxy)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((1,3-Dihidroisobenzofuran-5-il)metoxi)trimetilsilano es un compuesto químico que pertenece a la clase de compuestos organosilícicos. Presenta un grupo trimetilsilano unido a un grupo metoxi, que a su vez está conectado a una unidad de 1,3-dihidroisobenzofurano. Este compuesto es de interés en la síntesis orgánica y en diversas aplicaciones de investigación científica debido a sus propiedades estructurales únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de ((1,3-Dihidroisobenzofuran-5-il)metoxi)trimetilsilano generalmente implica la reacción de 1,3-dihidroisobenzofurano con cloruro de trimetilsililo en presencia de una base como la trietilamina. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del cloruro de trimetilsililo. El esquema general de la reacción es el siguiente:
1,3-Dihidroisobenzofurano+Cloruro de trimetilsililoBase((1,3-Dihidroisobenzofuran-5-il)metoxi)trimetilsilano
Métodos de producción industrial
Los métodos de producción industrial de ((1,3-Dihidroisobenzofuran-5-il)metoxi)trimetilsilano son similares a la síntesis a escala de laboratorio, pero se optimizan para una escala mayor y una mayor eficiencia. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar una calidad y un rendimiento constantes.
Análisis De Reacciones Químicas
Tipos de reacciones
((1,3-Dihidroisobenzofuran-5-il)metoxi)trimetilsilano experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los silanoles o siloxanos correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de silanos.
Sustitución: El grupo trimetilsililo puede sustituirse por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4).
Sustitución: Los reactivos como los halógenos o los nucleófilos pueden utilizarse para reacciones de sustitución.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir silanoles, mientras que la reducción puede producir silanos.
Aplicaciones Científicas De Investigación
((1,3-Dihidroisobenzofuran-5-il)metoxi)trimetilsilano tiene varias aplicaciones de investigación científica:
Biología: Investigado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por su posible uso en el desarrollo y administración de fármacos.
Industria: Utilizado en la producción de materiales y revestimientos avanzados.
Mecanismo De Acción
El mecanismo por el cual ((1,3-Dihidroisobenzofuran-5-il)metoxi)trimetilsilano ejerce sus efectos implica la interacción del grupo trimetilsililo con varios objetivos moleculares. El grupo trimetilsililo puede estabilizar los intermedios reactivos y facilitar la formación de los productos deseados en las reacciones sintéticas. Las vías específicas y los objetivos moleculares dependen del contexto de su uso.
Comparación Con Compuestos Similares
Compuestos similares
- (1,3-Dihidroisobenzofuran-5-il)metanamina
- Dimetil 2-(1-Metil-3-oxo-1,3-dihidroisobenzofuran-1-il)malonato
Singularidad
((1,3-Dihidroisobenzofuran-5-il)metoxi)trimetilsilano es único debido a la presencia del grupo trimetilsililo, que confiere propiedades químicas y reactividad distintas en comparación con otros compuestos similares
Propiedades
Número CAS |
919106-39-1 |
|---|---|
Fórmula molecular |
C12H18O2Si |
Peso molecular |
222.35 g/mol |
Nombre IUPAC |
1,3-dihydro-2-benzofuran-5-ylmethoxy(trimethyl)silane |
InChI |
InChI=1S/C12H18O2Si/c1-15(2,3)14-7-10-4-5-11-8-13-9-12(11)6-10/h4-6H,7-9H2,1-3H3 |
Clave InChI |
KZNOJCJNUHAVFC-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OCC1=CC2=C(COC2)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-3-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl acetate](/img/structure/B11881467.png)

![2-Phenyl-pyrazolo[1,5-A]pyrimidine-5,7-diol](/img/structure/B11881474.png)


![7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11881492.png)






![1,3-Dihydrospiro[indene-2,3'-piperidine] hydrochloride](/img/structure/B11881536.png)
![6-Phenyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11881537.png)
